molecular formula C14H10N2O2 B6376125 5-(3-Aminocarbonylphenyl)-2-cyanophenol, 95% CAS No. 1261889-33-1

5-(3-Aminocarbonylphenyl)-2-cyanophenol, 95%

Cat. No. B6376125
CAS RN: 1261889-33-1
M. Wt: 238.24 g/mol
InChI Key: UWXZNHDDBDAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminocarbonylphenyl)-2-cyanophenol, 95% (5-(3-ACPN)-2-CP) is a compound that has recently gained interest in the scientific community due to its unique properties and potential applications. It is a colorless crystalline solid with a melting point of about 106°C and a solubility in water of about 0.5g/100mL. 5-(3-ACPN)-2-CP is a member of the class of compounds known as phenols, which are aromatic compounds containing a hydroxyl group (-OH) attached to a benzene ring. It has a variety of applications in the fields of chemistry, biology, and medicine due to its ability to bind to proteins and act as a catalyst in certain biochemical reactions.

Scientific Research Applications

5-(3-ACPN)-2-CP has a variety of applications in scientific research due to its ability to bind to proteins and act as a catalyst in certain biochemical reactions. It has been used as a reagent in the synthesis of a variety of compounds, including biotin-labeled DNA probes and fluorescently labeled proteins. It has also been used to study the structure and function of proteins, as well as the interaction between proteins and small molecules. In addition, 5-(3-ACPN)-2-CP has been used to study the activity of enzymes, such as proteases, and to study the binding of small molecules to proteins.

Mechanism of Action

5-(3-ACPN)-2-CP acts as a catalyst in certain biochemical reactions due to its ability to bind to proteins. It binds to the active sites of proteins, which are the regions where the binding of small molecules and other proteins occurs. The binding of 5-(3-ACPN)-2-CP to the active sites of proteins causes a conformational change in the protein, which can lead to the activation or inhibition of the protein. This conformational change can also lead to the binding of other molecules to the protein, which can lead to changes in the activity of the protein.
Biochemical and Physiological Effects
5-(3-ACPN)-2-CP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as proteases, and can bind to proteins and act as a catalyst in certain biochemical reactions. In addition, it has been shown to have an anti-inflammatory effect in animal models, which may be due to its ability to bind to and inhibit the activity of certain inflammatory proteins.

Advantages and Limitations for Lab Experiments

5-(3-ACPN)-2-CP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 5-(3-ACPN)-2-CP is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential future directions of 5-(3-ACPN)-2-CP are numerous. One potential direction is to further explore its potential applications in medicine, such as its ability to bind to proteins and act as a catalyst in certain biochemical reactions. Additionally, further studies could be conducted to explore its potential anti-inflammatory effects and its ability to bind to and inhibit the activity of certain inflammatory proteins. Additionally, further research could be conducted to explore its potential applications in the synthesis of a variety of compounds, such as biotin-labeled DNA probes and fluorescently labeled proteins. Finally, further research could be conducted to explore its potential use in the study of the structure and function of proteins, as well as the interaction between proteins and small molecules.

Synthesis Methods

5-(3-ACPN)-2-CP can be synthesized by a multi-step process involving the reaction of 4-amino-3-cyanophenol with acetic anhydride, followed by a reaction with 3-aminobenzaldehyde. The reaction is carried out in an inert atmosphere (such as nitrogen) to prevent oxidation of the product. The reaction is typically carried out at a temperature of about 130°C and the product is purified by recrystallization from aqueous ethanol.

properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-8-12-5-4-10(7-13(12)17)9-2-1-3-11(6-9)14(16)18/h1-7,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXZNHDDBDAPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684756
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminocarbonylphenyl)-2-cyanophenol

CAS RN

1261889-33-1
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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